

# A Technical Guide to the Structural Properties of the CREKA Pentapeptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CREKA peptide |           |
| Cat. No.:            | B15551449     | Get Quote |

Executive Summary: The Cys-Arg-Glu-Lys-Ala (CREKA) pentapeptide is a linear, tumor-homing peptide identified through in vivo phage display technology. It demonstrates a high affinity and specificity for fibrin-fibronectin complexes, which are notably overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of thrombosis. This guide provides an in-depth analysis of CREKA's core structural and physicochemical properties, its bioactive conformation, binding mechanisms, and the experimental methodologies used for its characterization and application. Its unique structural features, particularly the strategic location of charged residues and a reactive cysteine, make it an exemplary targeting ligand for the development of advanced diagnostic and therapeutic nanomedicines.

# **Core Structural and Physicochemical Properties**

The CREKA pentapeptide is a linear sequence of five amino acids: Cysteine-Arginine-Glutamic Acid-Lysine-Alanine.[1][2] Its fundamental properties are pivotal to its function as a targeting moiety. Unlike many other clot-binding peptides that are cyclic, CREKA's linear structure offers advantages in synthesis and stability.[1][2] The peptide has a neutral overall charge.[1]

Key quantitative and qualitative data regarding the **CREKA peptide** are summarized in the table below.



| Property            | Value / Description          | Source(s) |
|---------------------|------------------------------|-----------|
| Amino Acid Sequence | H-Cys-Arg-Glu-Lys-Ala-OH     | [1]       |
| Molecular Formula   | C23H43N9O8S                  | [3]       |
| Molecular Weight    | 605.71 g/mol                 | [3]       |
| Structure Type      | Linear Pentapeptide          | [1]       |
| Net Charge          | Neutral                      | [1]       |
| Primary Target      | Fibrin-Fibronectin Complexes | [1]       |
| Discovery Method    | In vivo Phage Display        | [4]       |

## **Conformational Analysis and Bioactive Structure**

The biological activity of the **CREKA peptide** is intrinsically linked to its three-dimensional conformation. Extensive computational studies, employing methods like modified Simulated Annealing and Molecular Dynamics (MD), have been conducted to map its conformational landscape.[5][6][7]

These simulations revealed that despite its small size and flexibility, CREKA preferentially adopts a stable, bioactive conformation characterized by a β-turn motif in its backbone.[5] This structure is induced by a pattern of multiple interactions among the ionized side chains of Arginine (Arg), Glutamic Acid (Glu), and Lysine (Lys).[3] The resulting conformation presents a "pocket-like" shape where the charged side chains of these three central residues are oriented outwards. This specific arrangement is believed to be crucial for its interaction with fibrin-fibronectin complexes.[3]

Notably, this bioactive conformation is consistently observed across different environments, including the free peptide in solution, the peptide conjugated to a nanoparticle surface, and when it is part of a phage display protein.[3][5] The N-terminal Cysteine (Cys) residue's sulfhydryl group is not essential for this binding activity, making it available for conjugation without compromising the peptide's targeting function.[1][4]





Click to download full resolution via product page

A diagram illustrating the key structural features of CREKA's bioactive conformation.

### **Binding Mechanism and Targeting**

CREKA functions as a targeting ligand by specifically recognizing and binding to fibrin-fibronectin complexes.[1] These complexes are formed from clotted plasma proteins and are abundant in the tumor stroma, where they contribute to a microenvironment that supports tumor invasion, angiogenesis, and metastasis.[1] This specific expression in pathological tissues, and absence in healthy circulating blood, makes the fibrin-fibronectin network an ideal target for directed therapies.[1]

When conjugated to a nanocarrier (e.g., liposome, iron oxide nanoparticle) and introduced into systemic circulation, the **CREKA peptide** guides the carrier to these disease sites. Upon reaching the tumor microvasculature, it binds to the exposed fibrin-fibronectin matrix, leading to significant accumulation of the therapeutic or diagnostic payload directly at the site of disease.





Click to download full resolution via product page

Logical workflow of the CREKA-mediated tumor targeting mechanism.

### **Experimental Protocols and Methodologies**

The structural and functional properties of CREKA have been elucidated through a combination of computational modeling and experimental assays. A summary of key methodologies is presented below.



| Experiment Type                | Methodology                            | Purpose / Key Findings                                                                                                                                                                                                                                                    |
|--------------------------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Discovery                      | In Vivo Phage Display                  | A library of phages displaying random peptides is injected into a tumor-bearing mouse model. Phages that home to the tumor are recovered, amplified, and sequenced to identify the targeting peptide sequence (CREKA).[8][9]                                              |
| Conformational Analysis        | Molecular Dynamics (MD)<br>Simulations | Computer simulations (e.g., using GROMACS with CHARMM or GROMOS96 force fields) are run to model the peptide's movement and folding, identifying low-energy, stable conformations like the β-turn motif.[5][10]                                                           |
| Structural Determination       | NMR Spectroscopy                       | (General Protocol) 2D NMR techniques (COSY, TOCSY, NOESY) are used on peptide samples (typically >0.5 mM in a suitable buffer) to assign proton resonances and determine through-space proximities, enabling the calculation of the 3D structure in solution.[11][12][13] |
| Binding Affinity & Specificity | In Vitro Fibrin Clotting Assay         | Fluorescently-labeled CREKA or CREKA-nanoparticles are incubated with fibrinogen clots.  Binding is quantified by measuring fluorescence.  Specificity is confirmed by showing that binding is inhibited by an excess of free,                                            |





|                         |                                      | unlabeled CREKA peptide.[14] [15]                                                                                                                                                                                                                                                      |
|-------------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tumor Homing Validation | In Vivo Fluorescence Imaging         | Fluorescently-labeled CREKA is injected intravenously into tumor-bearing mice. Tumor tissues are excised and imaged via microscopy to confirm the peptide's accumulation. Fibrinogen-null mice are used as a negative control, in which no accumulation is observed.[2]                |
| Peptide Conjugation     | Michael Addition / Cross-<br>linking | The thiol group of the N-terminal cysteine is reacted with a maleimide group on a nanocarrier. Alternatively, cross-linkers are used to couple the peptide to functional groups (e.g., amines) on a nanoparticle surface. Conjugation efficiency can be assessed via HPLC.[4] [16][17] |

The definitive validation of CREKA's targeting ability comes from in vivo animal models. The workflow below outlines the key steps to confirm its specific binding to fibrin-dependent structures within tumors.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications -PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. Engineering strategy to improve peptide analogs: from structure-based computational design to tumor homing PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The energy landscape of a selective tumor-homing pentapeptide PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the energy landscape of a molecular engineered analog of a tumor-homing peptide PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the dye presence on the conformational preferences of CREKA, a tumor homing linear pentapeptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. NMR-Based Peptide Structure Analysis Creative Proteomics [creative-proteomics.com]
- 14. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Structural Properties of the CREKA Pentapeptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#structural-properties-of-creka-pentapeptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com